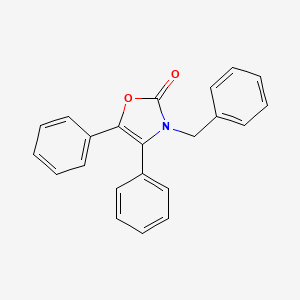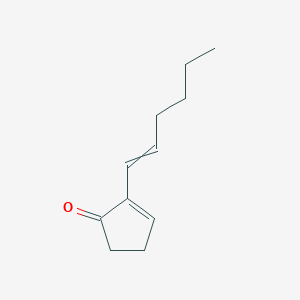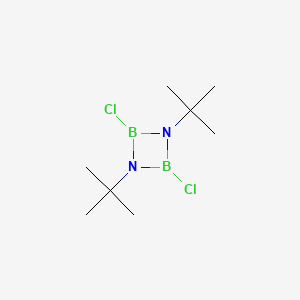
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound belonging to the triazinane family This compound features a six-membered ring structure with three nitrogen atoms and three carbon atoms, forming a stable and versatile framework
準備方法
The synthesis of 1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between diethylamine and diphenylurea in the presence of a suitable catalyst can lead to the formation of the desired triazinane compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution include halogens, alkylating agents, and acylating agents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex structures.
科学的研究の応用
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with cellular targets.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
1,3-Diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione can be compared with other triazinane derivatives and similar heterocyclic compounds:
1,3,5-Triazinane: The parent compound with a simpler structure, lacking the ethyl and phenyl groups.
1,3-Diethyl-1,3-diphenylurea: A structurally related compound with similar functional groups but different ring structure.
3,6-Diphenyl-1,2,4,5-tetrazine: Another nitrogen-containing heterocycle with distinct chemical properties and applications.
The unique combination of ethyl and phenyl groups in this compound imparts specific chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
62442-17-5 |
|---|---|
分子式 |
C19H21N3O2 |
分子量 |
323.4 g/mol |
IUPAC名 |
1,3-diethyl-5,6-diphenyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C19H21N3O2/c1-3-20-17(15-11-7-5-8-12-15)22(16-13-9-6-10-14-16)19(24)21(4-2)18(20)23/h5-14,17H,3-4H2,1-2H3 |
InChIキー |
VNETXKWFHBWCPX-UHFFFAOYSA-N |
正規SMILES |
CCN1C(N(C(=O)N(C1=O)CC)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)

![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)

![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)


![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)

